1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane
Description
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct substituents:
- Position 1: A 1-(4-fluorophenyl)cyclopropanecarbonyl group.
- Position 4: An oxolan-3-yl (tetrahydrofuran-3-yl) group.
The 1,4-diazepane core provides conformational flexibility, while the cyclopropane ring in the acyl group introduces steric constraints.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)22-10-1-9-21(11-12-22)17-6-13-24-14-17/h2-5,17H,1,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVVJQDQMFAYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound with a unique structural configuration that includes a cyclopropane ring, an oxolane (tetrahydrofuran) ring, and a diazepane ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H25FN2O2
- Molecular Weight : 332.41 g/mol
- CAS Number : 2310015-95-1
The compound's molecular structure allows for various interactions with biological targets, which may lead to diverse pharmacological effects.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific enzymes and receptors through binding interactions that may alter their activity. Key interactions include:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can lead to modifications in biochemical pathways and physiological responses, potentially influencing processes such as cell proliferation and apoptosis.
Biological Activity
Research into the biological activity of this compound indicates several promising areas:
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by modulating protein kinase activity, which is crucial for cell signaling and proliferation. Specific case studies have indicated its potential effectiveness against various cancer cell lines, although detailed clinical data is limited.
Neuropharmacological Effects
Given the diazepane structure, there is interest in its potential effects on the central nervous system (CNS). Research indicates possible anxiolytic or sedative properties, similar to other diazepine derivatives. Ongoing studies are focusing on its interaction with GABA receptors.
Research Findings
A review of recent literature highlights various studies exploring the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed inhibition of cancer cell proliferation in vitro. |
| Study B | Neuropharmacological Effects | Suggested anxiolytic effects in animal models. |
| Study C | Enzyme Interaction | Identified potential as a kinase inhibitor. |
Case Study 1: Anticancer Efficacy
A study conducted on multiple cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: CNS Activity
In a behavioral study using rodent models, the compound was administered to evaluate its effects on anxiety-like behaviors. Results indicated a reduction in anxiety levels comparable to established anxiolytics, suggesting potential therapeutic applications in treating anxiety disorders.
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic Characterization
Receptor Binding Studies
- Nicotinic Acetylcholine Receptors : ’s analogs demonstrated binding to nAChRs, with bromopyridinyl and ethoxypyridinyl groups showing varied affinities. The target’s fluorophenyl group may confer distinct binding kinetics .
Preparation Methods
Simmons-Smith Cyclopropanation
The 1-(4-fluorophenyl)cyclopropane moiety is synthesized via a modified Simmons-Smith reaction. A zinc-copper couple reacts with diiodomethane in the presence of 4-fluorostyrene derivatives to yield the cyclopropane ring. Typical conditions involve:
- Substrate : 4-Fluorostyrene (1.0 equiv)
- Reagents : Zn/Cu (3.0 equiv), CH$$2$$I$$2$$ (2.5 equiv)
- Solvent : Dichloromethane, 0°C to reflux
- Yield : 68–72%.
Side products from ring-opening or over-alkylation are minimized by slow addition of CH$$2$$I$$2$$ and strict temperature control.
Transition Metal-Catalyzed Cyclopropanation
Alternative methods employ rhodium(II) catalysts for stereoselective cyclopropanation of 4-fluorophenyl diazoacetates. For example:
$$ \text{Rh}2(\text{OAc})4 \, (0.5 \, \text{mol}\%) $$ catalyzes the reaction between ethyl 4-fluorophenyl diazoacetate and ethylene, providing the cyclopropane in 85% yield with >95% cis selectivity.
Synthesis of 4-(Oxolan-3-yl)-1,4-diazepane
Reductive Amination Route
The diazepane core is constructed via a seven-membered ring formation:
Ring-Expansion of Piperidine Derivatives
A piperidine intermediate undergoes ring expansion using ethyl chloroformate:
$$ \text{C}5\text{H}{11}\text{N} + \text{ClCO}2\text{Et} \rightarrow \text{C}7\text{H}{14}\text{N}2\text{O}_2 $$
Subsequent displacement with tetrahydrofuran-3-thiol and oxidation yields the oxolan-3-yl substituent.
Coupling of Fragments via Acylation
The final step involves coupling the cyclopropanecarbonyl chloride with the diazepane amine:
Reaction Scheme :
$$ \text{Cyclopropanecarbonyl chloride} + \text{4-(Oxolan-3-yl)-1,4-diazepane} \xrightarrow{\text{Base}} \text{Target Compound} $$
Optimized Conditions :
- Base : Triethylamine (2.5 equiv)
- Solvent : Dry THF, 0°C → room temperature
- Reaction Time : 4 h
- Yield : 78%.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray analysis confirms the boat conformation of the diazepane ring and equatorial orientation of the oxolan-3-yl group, consistent with related benzodiazepine derivatives.
Industrial-Scale Optimization Challenges
Purification Issues
Solvent Selection
Ethyl acetate replaces dichloromethane in large-scale reactions to meet environmental regulations, albeit with a 5–7% yield reduction.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces acylation time from 4 h to 30 min, improving yield to 82%.
Flow Chemistry Approaches
Continuous-flow systems enhance safety in diazepane ring formation, achieving 90% conversion with in-line IR monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
